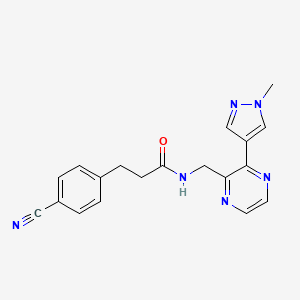

![molecular formula C8H8Cl2F6N2 B3005849 [3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride CAS No. 2287311-66-2](/img/structure/B3005849.png)

[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, [3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride, is a fluorinated hydrazine derivative. Hydrazine compounds are known for their application in various fields, including the synthesis of pharmaceuticals, agrochemicals, and energetic materials. They often serve as building blocks for more complex molecules due to their reactivity and ability to form a wide range of derivatives.

Synthesis Analysis

The synthesis of hydrazine derivatives can involve various strategies. For instance, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones, which demonstrates the reactivity of hydrazine with different electrophilic centers to form heterocyclic compounds . Another example is the synthesis of 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, a precursor for energetic materials, which is synthesized by the condensation of picryl chloride with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and diverse. For example, the crystal and molecular structure of bis(5-phenyl-1,3,2,4,6-dithiatriazine) was determined by single-crystal X-ray diffraction, revealing a cofacial arrangement of two 5-phenyl-1,3,2,4,6-dithiatriazine units . This highlights the potential for hydrazine derivatives to form intricate molecular structures with unique properties.

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions, leading to a wide array of products. The Boulton-Katritzky rearrangement is one such reaction where hydrazine attacks an electrophilic carbonyl carbon, forming triazole derivatives . Cyclocondensation reactions are another example, where the precursor 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one reacts with hydrazine to form pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can vary significantly depending on their structure. For instance, fluorinated polyimides derived from a fluorinated aromatic diamine monomer exhibit good solubility in polar organic solvents and outstanding mechanical properties . The cytotoxicity of N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides against human hepatoma and breast cancer cells indicates the biological activity of these compounds . Additionally, the antimicrobial activities of novel triazole and pyrazole derivatives synthesized from hydrazine suggest their potential use in medical applications .

Wissenschaftliche Forschungsanwendungen

Chemistry and Ligand Behavior

- Migratory Insertion in Phosphorus-Nitrogen Ligand Chemistry : A study by Sushev et al. (2008) discusses the use of hydrazine dihydrochloride in creating phosphorus-nitrogen ligands. It highlights a novel type of rearrangement in phosphorus-nitrogen ligand chemistry, emphasizing the versatility of hydrazine compounds in ligand formation and coordination chemistry (Sushev et al., 2008).

Molecular Modeling and Biological Activity

- Structural and Reactivity Properties of Hydrazine Derivatives : Mary et al. (2021) explored the properties of several hydrazine derivatives, including [3,5-Bis(trifluoromethyl)phenyl]hydrazine, using molecular docking and dynamics simulation. This research offers insights into the stability, reactivity, and potential antitumor activity of these compounds (Mary et al., 2021).

Material Science

- Synthesis of pH Sensors and Dyes : Jiang et al. (2015) conducted research on creating pH-sensitive dyes using bis(difluoroboron) compounds, highlighting the role of hydrazine dihydrochloride derivatives in the development of sensitive materials for pH measurement (Jiang et al., 2015).

Medicinal Chemistry

- Synthesis of Amino Pyrazole Derivatives : Shah et al. (2018) reported on the synthesis of novel amino pyrazole derivatives starting from [3,5-Bis(trifluoromethyl)phenyl]hydrazine, showcasing its potential in creating compounds with antimicrobial properties (Shah et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

It has been found that trifluoromethyl substituted phenyl groups can act as potent growth inhibitors of different bacterial strains, including mrsa . The compound may also have effects on the respiratory system .

Mode of Action

Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound is synthesized by the reaction of 3′,5′-bis (trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the vilsmeier-haack reagent forms the pyrazole aldehyde .

Pharmacokinetics

It has been noted that the trifluoromethyl (-cf3) group strategically placed on a phenyl ring can improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .

Result of Action

It is known that the compound can be toxic if inhaled, harmful if swallowed, and harmful in contact with skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [3,5-Bis(trifluoromethyl)phenyl]hydrazine dihydrochloride. For instance, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid release to the environment and notify authorities if the product enters sewers or public waters .

Eigenschaften

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2.2ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;;/h1-3,16H,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJSMKGCRCAICK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2287311-66-2 |

Source

|

| Record name | [3,5-bis(trifluoromethyl)phenyl]hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

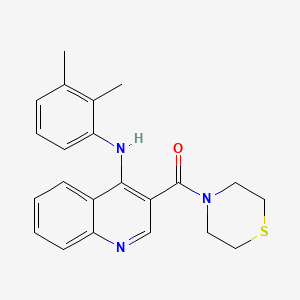

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)

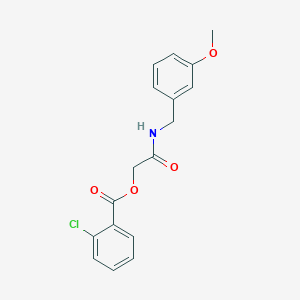

![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)

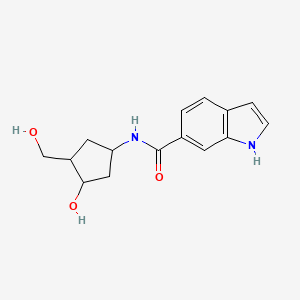

![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)

![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)

![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)

![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)

![4-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3005785.png)

![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)